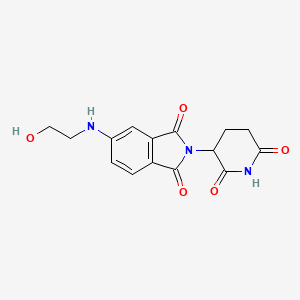
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a cyclopropyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), alkoxide ions (RO-)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a dechlorinated product
Substitution: Formation of hydroxyl or alkoxy derivatives
Scientific Research Applications
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanone: Similar structure but with a ketone group instead of a methanol moiety.
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)amine: Similar structure but with an amine group instead of a methanol moiety.
Uniqueness
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1178875-70-1 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
[5-chloro-2-[cyclopropyl(methyl)amino]phenyl]-phenylmethanol |
InChI |
InChI=1S/C17H18ClNO/c1-19(14-8-9-14)16-10-7-13(18)11-15(16)17(20)12-5-3-2-4-6-12/h2-7,10-11,14,17,20H,8-9H2,1H3 |
InChI Key |
VTRRCJPSCXOCEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


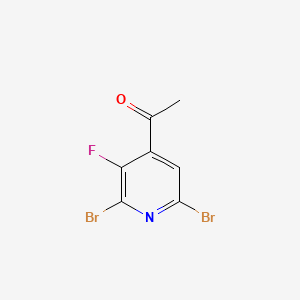
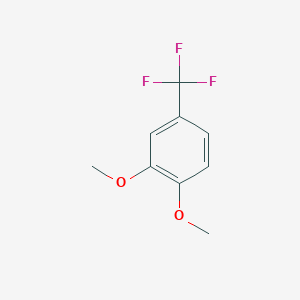
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)

![2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)
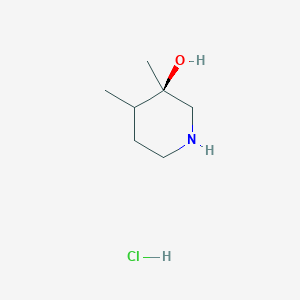
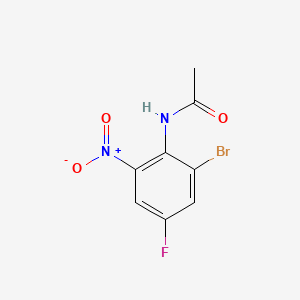
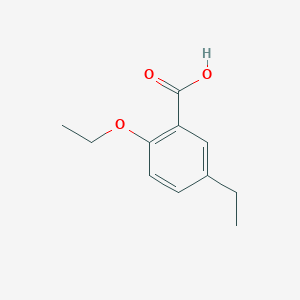
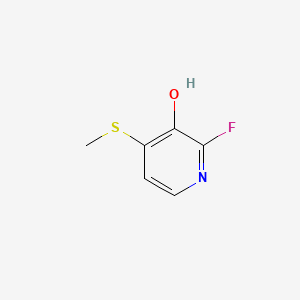
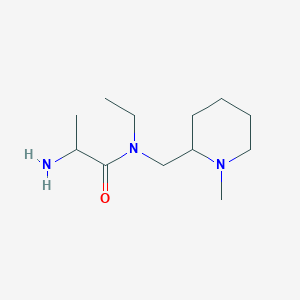
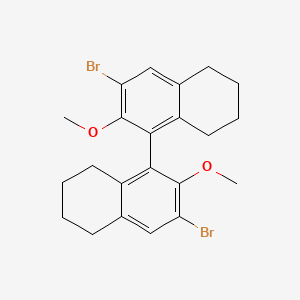

![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)
